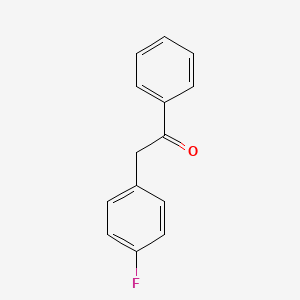

2-(4-氟苯基)-1-苯基乙酮

描述

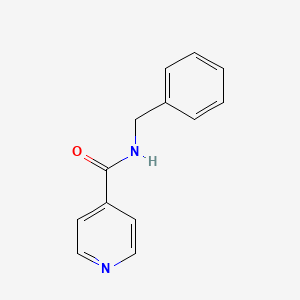

2-(4-Fluorophenyl)-1-phenylethanone is a chemical compound that has been used in the preparation of ortho-metalated primary phenethylamines . It may be employed as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives .

Synthesis Analysis

A new fluorinated α-aminonitrile compound, namely, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile (C14H10F2N2), has been synthesized following a 'green protocol’ . The compound was characterized on the basis of its elemental, detailed spectral, and X-ray crystallographic analyses .Molecular Structure Analysis

The equilibrium geometry of α-aminonitrile has been obtained and analyzed using the DFT-B3LYP/6-311++G (d,p) method . Vibrational and NMR analyses have been performed by comparing calculated spectra with experimental observations .Chemical Reactions Analysis

The anti-proliferative activities of Novel series of 2-(4-fluorophenyl) imidazol-5-ones against MCF-7 breast cancer cell line were explored via in-slico studies . The Molecular docking studies between the derivatives and Polo-like kinases (Plk1) receptor proved that the derivatives of 2-(4-fluorophenyl) imidazol-5-ones bind tightly to the receptor .Physical And Chemical Properties Analysis

The physiochemical properties of a new pyridazin-3(2H)-one derivative with potential pharmaceutical effectiveness were scrutinized via density functional theory (DFT) and molecular docking analysis . The compound 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP) was synthesized and characterized by FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal XRD analysis .科学研究应用

关键中间体的合成

- 阿托伐他汀钙的合成:2-(4-氟苯基)-1-苯基乙酮用作合成 4-氟-α-(2-甲基-1-氧代丙基)-γ-氧代-N,β-二苯基-苯甲酰丁酰胺的前体,阿托伐他汀钙是一种广泛使用的降胆固醇药物 (张一凡, 2010)。

新型化合物的合成

- N-杂环取代的衍生物:该化合物用于合成新型 N-杂环取代的苯基乙酮衍生物,扩大了各种应用的化合物范围 (毛泽伟, 2015)。

振动分析和分子特性

- 卤代取代叠氮基苯基乙酮的研究:用于研究卤代取代叠氮基苯基乙酮,如 4-氟-2-叠氮基-1-苯基乙酮 (FAP),用于振动分析、分子特性和非线性光学 (NLO) 材料中的潜在应用 (J. Prashanth & B. V. Reddy, 2018)。

晶体结构分析

- 晶体结构研究:该化合物已被用于晶体结构分析,有助于理解各种化学实体中的分子排列和相互作用 (S. Nagaraju 等, 2018)。

聚合物的合成和性质

- 半氟化聚(亚苯基醚)的合成:参与新型半氟化聚(亚苯基醚)的合成,这些聚合物表现出高热稳定性和良好的阻燃性,可能在材料科学应用中很有用 (Anindita Ghosh 等, 2012)。

作用机制

安全和危害

未来方向

Fluorination is considered as a possible means for alteration of conformational landscapes in molecules . The effect of fluorine substitution was studied by measuring the vibronic and vibrational spectra of gas phase 2-(4-fluorophenyl)-ethylamine (4-FPEA) by resonant two-photon ionization (R2PI) and by ionization-loss stimulated Raman spectroscopy (ILSRS) .

属性

IUPAC Name |

2-(4-fluorophenyl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYRBOMWOQXYFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90284731 | |

| Record name | 2-(4-fluorophenyl)-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

347-91-1 | |

| Record name | 347-91-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-fluorophenyl)-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Dimethylamino)methyl]-4,6-dimethylphenol](/img/structure/B1296830.png)

![6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1296835.png)

![4-amino-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1296843.png)

![2,2-Dimethylbenzo[d][1,3]dioxol-5-amine](/img/structure/B1296852.png)